molecular formula C12H11Br B183722 2-(2-Bromoethyl)naphthalene CAS No. 2086-62-6

2-(2-Bromoethyl)naphthalene

Cat. No.: B183722
CAS No.: 2086-62-6
M. Wt: 235.12 g/mol
InChI Key: DNJYJMDQLURVBB-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)naphthalene is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by the presence of a bromoethyl group attached to the naphthalene ring. This compound is typically a colorless to pale yellow liquid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)naphthalene can be achieved through several methods. One common method involves the bromination of 2-(naphthalen-2-yl)ethan-1-ol. The reaction is typically carried out in dichloromethane (DCM) at 0°C using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) as reagents .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted naphthalene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2-(2-Bromoethyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)naphthalene involves its interaction with various molecular targets and pathways. The bromoethyl group can undergo substitution reactions, leading to the formation of different functional groups that interact with specific enzymes or receptors. These interactions can modulate biological activities and pathways, making the compound valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

  • 2-(1-Bromoethyl)naphthalene
  • 2-(Bromomethyl)naphthalene
  • 2-Ethynyl-naphthalene
  • Naphthalene-2-sulfonamide
  • 2-Bromoethyl ether

Comparison: 2-(2-Bromoethyl)naphthalene is unique due to the position of the bromoethyl group on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and the range of products that can be derived from it .

Properties

IUPAC Name

2-(2-bromoethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJYJMDQLURVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281270
Record name 2-(2-bromoethyl)naphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086-62-6
Record name 2086-62-6
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Record name 2-(2-bromoethyl)naphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethyl)naphthalene
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Synthesis routes and methods I

Procedure details

To a solution of 25 g (145 mmole) of 2-(2-naphthyl)ethanol and 67.9 g (259 mmole) of triphenylphosphine in 200 ml of benzene was added in portions 46.1 g (259 mmole) of N-bromosuccinimide. A temperature of 45°-50° was maintained by cooling the reaction mixture as needed in an ice bath. After the mixture was poured into 750 ml of hexane and filtered, the filtrate was diluted with an additional 400 ml of hexane and allowed to stand overnight. The solution was concentrated to dryness and the resultant solid was purified by chromatography on silica gel. The title compound (30.5 g), m.p. 55°-57°, was homogeneous by thin-layer chromatography (5%, 10%, and 15% by volume ethyl acetate-hexane on silica gel plates), and was used in subsequent reactions without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
67.9 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of phosphorus tribromide (3.52 g, 0.013 mol) in chloroform (6.25 ml) was added dropwise at -10° to a stirred solution of 2-naphthalene-ethanol (4.3 g, 0.025 mol) in chloroform (20 ml), containing dry pyridine (0.13 ml, 0.0016 mol). Following the addition, the mixture was stirred at -10° for 2 h, and was then stood at ambient temperature overnight. Next day, the reaction mixture was poured into water (62.5 ml) and the organic layer was separated. The aqueous solution was then extracted with chloroform (3×6.25 ml), and the organic layer and chloroform extracts were combined and washed with sodium hydroxide solution (62.5 ml, 2M), and with water (62.5 ml). The chloroform solution was dried (MgSO4), and the chloroform was then evaporated under reduced pressure to afford 2-(2-bromoethyl)naphthalene which was used without further purification.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
62.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of triphenylphosphine (0.57 g, 2.2 mmol) and N-bromosuccinimide (0.39 g, 2.2 mmol) in anhydrous dichloromethane (4 mL) was stirred for 10 minutes. 2-Naphthalenethanol (0.25 g, 1.45 mmol) was added, followed inmmediately by imidazole (0.25 g, 1.45 mmol) and the mixture was stirred at room temperature for 18 hours. The reaction mixture was partitioned between H2O and dichloromethane. The aqueous layer was extracted with diethyl ether (2×20 mL) and the combined organic extracts were dried over MgSO4 and evaporated to dryness. The crude residue was purified by column chromatography through a plug of silica gel eluting with 10% ethyl acetate in hexanes to afford a colorless solid 214 (0.29 g, 86%).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromoethyl)naphthalene
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2-(2-Bromoethyl)naphthalene
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2-(2-Bromoethyl)naphthalene
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Customer
Q & A

Q1: Why is the synthesis of [naphthalene-1,2,3,4,4a,8a-13C6]-2-(2-bromoethyl)naphthalene important, as described in the paper?

A1: The paper focuses on developing a reliable method for synthesizing 13C-labeled 2-substituted naphthalene derivatives, using [naphthalene-1,2,3,4,4a,8a-13C6]-2-(2-bromoethyl)naphthalene (1) as a key intermediate []. This labeled compound is particularly important for the synthesis of [13C6]-labeled SR57746A, also known as Xaliproden (2). Utilizing stable isotope labeling is crucial in pharmaceutical research, particularly in drug metabolism and pharmacokinetic studies, as it allows for the tracking and quantification of the drug and its metabolites within biological systems.

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